molecular formula C5H5BrN2O2 B182796 methyl 4-bromo-1H-pyrazole-3-carboxylate CAS No. 81190-89-8

methyl 4-bromo-1H-pyrazole-3-carboxylate

Cat. No. B182796
CAS RN: 81190-89-8
M. Wt: 205.01 g/mol
InChI Key: KWQDACZQHJCUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 g/mol . This compound is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-1H-pyrazole-3-carboxylate” is characterized by the presence of a pyrazole ring, a bromine atom, and a methyl ester group . The InChI code for this compound is 1S/C6H7BrN2O2/c1-9-3-4 (7)5 (8-9)6 (10)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-pyrazole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 219.04 g/mol, and its exact mass is 217.96909 g/mol . The compound has a topological polar surface area of 44.1 Ų .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
  • A synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Coordination Chemistry

  • In coordination chemistry, pyrazoles are popular . The specific applications and methods of “methyl 4-bromo-1H-pyrazole-3-carboxylate” in this field are not detailed in the sources I found.

Organometallic Chemistry

  • Pyrazoles are used in organometallic chemistry . The specific applications and methods of “methyl 4-bromo-1H-pyrazole-3-carboxylate” in this field are not detailed in the sources I found.

Synthesis of 1,4’-bipyrazoles

  • 4-Bromopyrazole, which is similar to “methyl 4-bromo-1H-pyrazole-3-carboxylate”, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Preparation of Solid Hexacoordinate Complexes

  • 4-Bromopyrazole can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

  • 4-Bromopyrazole, which is similar to “methyl 4-bromo-1H-pyrazole-3-carboxylate”, can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

Safety And Hazards

“Methyl 4-bromo-1H-pyrazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

methyl 4-bromo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDACZQHJCUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385177
Record name methyl 4-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1H-pyrazole-3-carboxylate

CAS RN

81190-89-8
Record name methyl 4-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.